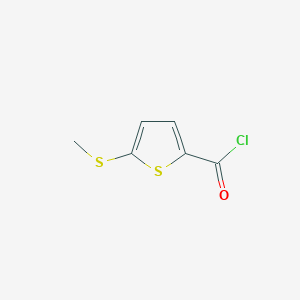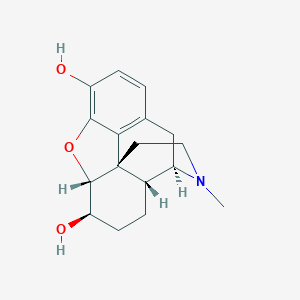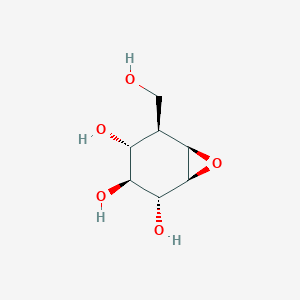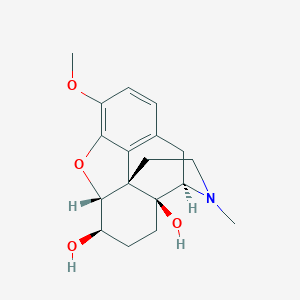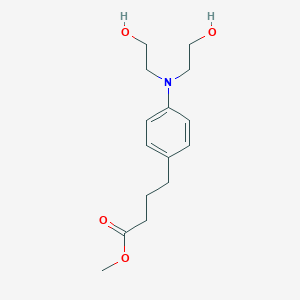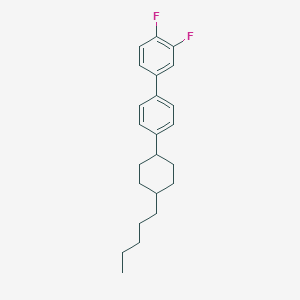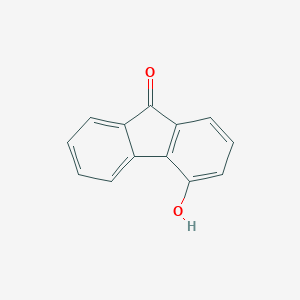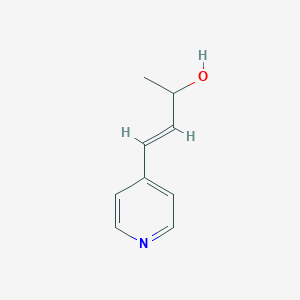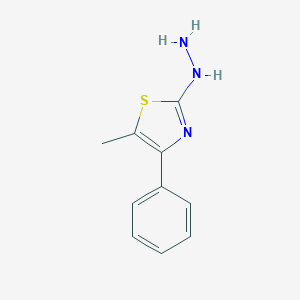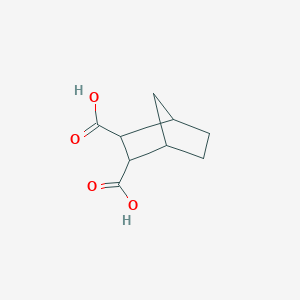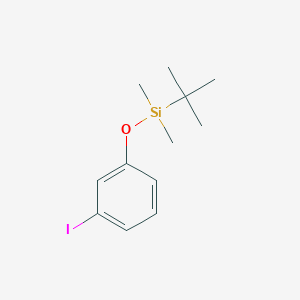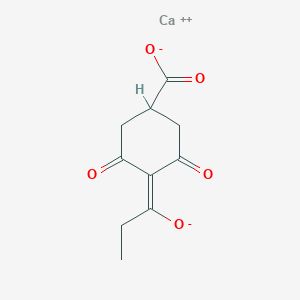
プロヘキサジオンカルシウム
概要
説明
Prohexadione calcium is a plant growth regulator that has been shown to have significant effects on various aspects of plant growth and disease resistance. It is used in a variety of crops, including pome fruits, grapes, and ornamental plants like Chrysanthemum and Chinese cabbage. Its application leads to reduced plant length and suppression of shoot growth, which can be beneficial for crop management and disease control . Prohexadione calcium also affects the plant's metabolism, particularly the gibberellin biosynthesis pathway, leading to changes in endogenous gibberellin contents .
Synthesis Analysis
The synthesis of prohexadione calcium is not detailed in the provided papers. However, its effects on plant metabolism suggest that it interferes with specific biosynthetic pathways, such as the flavonoid metabolism in pome fruits and the gibberellin biosynthesis in Chrysanthemum and Chinese cabbage .
Molecular Structure Analysis
The molecular structure of prohexadione calcium is not explicitly discussed in the provided papers. However, its activity as a growth regulator implies that its structure allows it to interact with plant hormonal pathways, particularly those involving gibberellins .
Chemical Reactions Analysis
Prohexadione calcium's chemical reactions within plants lead to various physiological effects. It has been shown to induce the accumulation of certain compounds, such as luteoforol, which exhibits phytoalexin-like properties against plant pathogens like Erwinia amylovora . Additionally, prohexadione calcium's influence on gibberellin content indicates that it may inhibit specific enzymes involved in gibberellin biosynthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of prohexadione calcium are not directly described in the provided papers. However, its efficacy as a foliar spray and its ability to be absorbed and translocated within plants suggest that it has suitable solubility and stability characteristics for agricultural use . Its effects on plant growth and disease resistance also indicate that it has a relatively low phytotoxicity at the appropriate concentrations .
Case Studies
Several case studies demonstrate the effectiveness of prohexadione calcium in agricultural settings. For instance, its application in pome fruit trees led to a lowered incidence of diseases such as fire blight and scab . In grapevines, it affected yield components and fruit composition, with implications for wine quality . In young apple trees, it provided a balance between fire blight control and growth for tree establishment . Moreover, prohexadione calcium has been shown to modify growth and increase photosynthesis in strawberry nursery plants, indicating its potential to enhance plant productivity .
科学的研究の応用
植物における非生物的ストレスの軽減
プロヘキサジオンカルシウム(Pro-Ca)は、植物における非生物的ストレスの軽減において重要な役割を果たすことが証明されています . 特に、イネにおける塩ストレスの軽減に効果的であることが示されています .
抗酸化プロセスの調節
Pro-Caは、SOD2、PXMP2、MPV17、E1. 11. 1. 7 . 塩ストレス下でPro-Caを散布すると、塩処理と比較して、アスコルビン酸ペルオキシダーゼ、スーパーオキシドジスムターゼ、ペルオキシダーゼの活性がそれぞれ84.2%、75.2%、3.5%増加しました .
光合成の強化
Pro-Caは、光合成遺伝子(PsbS、PsbDなど)とクロロフィル代謝遺伝子(heml、PPD)の発現を調節します . 塩ストレス下でPro-Caを散布すると、純光合成速度が167.2%増加しました .
ナトリウム濃度の低下
イネのシュートに塩ストレス下でPro-Caを散布すると、塩処理と比較してNa+濃度が17.1%低下しました .
過剰な栄養生長の抑制
プロヘキサジオンカルシウムは、主に果樹やその他の作物における過剰な栄養生長の抑制に使用されます . 125 ppm a.i.から250 ppm a.i.の割合は、通常、活発なリンゴの木の栄養生長を効果的に抑制してきました .
6. 病気や害虫の発生率の低下 プロヘキサジオンカルシウムの適用により、細菌病や真菌病、および昆虫害虫の発生率に影響を与えることがよく観察されます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1
作用機序
Target of Action
Prohexadione calcium primarily targets distinct dioxygenases involved in gibberellin biosynthesis . These enzymes require 2-oxoglutaric acid as a co-substrate . Additionally, it targets flavanone 3-hydroxylase, a key enzyme involved in flavonoid metabolism .
Mode of Action
Prohexadione calcium acts as a structural mimic of 2-oxoglutaric acid . This allows it to block the action of dioxygenases involved in gibberellin biosynthesis, such as GA 20 3ß-hydroxylase . As a result, less growth-active gibberellins are formed, and treated plants remain compact . In the case of flavonoid metabolism, prohexadione calcium inhibits flavanone 3-hydroxylase, leading to considerable changes in the formation of flavonoids and their phenolic precursors .
Biochemical Pathways
The inhibition of gibberellin biosynthesis by prohexadione calcium leads to a decrease in cell elongation and reduced vegetative growth . In the flavonoid pathway, the inhibition of flavanone 3-hydroxylase causes changes in the formation of flavonoids and their phenolic precursors . Prohexadione calcium also triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids, in particular luteoforol, with phytoalexin-like properties .
Pharmacokinetics
Prohexadione calcium is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited . Gibberellin levels are reduced in the plant for 3 to 4 weeks following application of this growth regulator .
Result of Action
The primary result of prohexadione calcium’s action is a decrease in cell elongation and reduced vegetative growth . It also leads to changes in the formation of flavonoids and their phenolic precursors . Furthermore, it triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids . Finally, treatments with prohexadione calcium lead to reduced ethylene formation .
Action Environment
Prohexadione calcium has a short half-life in the environment . It has no negative effects on non-target organisms and offers little risk to users or consumers . The rate of prohexadione calcium needed for effective vegetative control has to be raised as the vegetative vigor of a tree increases .
Safety and Hazards
Prohexadione calcium should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes, and use personal protective equipment . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of ingestion, rinse mouth and then drink plenty of water .
生化学分析
Biochemical Properties
Prohexadione calcium interacts with various enzymes and proteins within the plant’s biochemical pathways. It specifically inhibits the synthesis of gibberellin, a naturally occurring plant hormone . This interaction results in the reduction of plant internode length . The compound also modulates the expression of antioxidant enzyme-related genes such as SOD2, PXMP2, MPV17, E1.11.1.7 .
Cellular Effects
Prohexadione calcium has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by altering the microstructure and disrupting the antioxidant system, ion uptake, and transport balance . For instance, it has been found to activate the antioxidant system under NaCl stress, significantly elevating superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) activities .
Molecular Mechanism
At the molecular level, prohexadione calcium exerts its effects by inhibiting the late stages of the biosynthesis of gibberellins in plants . This inhibition blocks dioxygenases, which require 2-oxogluterate as a co-substrate . The result is a decrease in the length of shoot internodes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prohexadione calcium have been observed to change over time. The compound is known for its stability and good heat stability . It is also noted for its short half-life in soil rich in microorganisms .
Metabolic Pathways
Prohexadione calcium is involved in the gibberellin biosynthesis pathway in plants . It inhibits the late stages of this pathway, specifically blocking dioxygenases . This interaction leads to a reduction in the synthesis of gibberellin, thereby controlling plant growth .
Transport and Distribution
Prohexadione calcium is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited .
Subcellular Localization
Given its role in inhibiting gibberellin biosynthesis, it is likely that it interacts with enzymes in the cytoplasm where this biosynthesis occurs .
特性
IUPAC Name |
calcium;4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5.Ca/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h5,11H,2-4H2,1H3,(H,14,15);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUPINTOLSSLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, yellow, or pale yellow-brown solid; [HSDB] Slightly beige powder; [MSDSonline] | |
| Record name | Prohexadione-calcium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility (mg/L at 20 °C): methanol 1.11; acetone 0.038; n-hexane <0.003; toluene 0.004; ethyl acetate <0.010; isopropanol <0.105; dichloromethane 0.004, In water, 174 mg/L at 20 °C | |
| Record name | PROHEXADIONE CALCIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.435 | |
| Record name | PROHEXADIONE CALCIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg] | |
| Record name | Prohexadione-calcium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Fine white powder, Pale yellow brown colored fine powder | |
CAS RN |
127277-53-6 | |
| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)-, ion(1-), calcium, calcium salt (2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROHEXADIONE-CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U279R462WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROHEXADIONE CALCIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>360 °C, Yellow powder with sweet smell. Melting point >360 °C. Hardly soluble in organic solvents. /Technical/ | |
| Record name | PROHEXADIONE CALCIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




